molecular formula C9H6INO2S B13085241 Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate

Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B13085241
M. Wt: 319.12 g/mol
InChI Key: XFGQGROHJWJCMT-UHFFFAOYSA-N
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Description

Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate (CAS: 1822621-48-6) is a heterocyclic compound with the molecular formula C₉H₆INO₂S and a molecular weight of 335.13 g/mol . The iodine atom at the 3-position introduces significant steric and electronic effects, influencing reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C9H6INO2S

Molecular Weight

319.12 g/mol

IUPAC Name

methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H6INO2S/c1-13-9(12)7-6(10)5-3-2-4-11-8(5)14-7/h2-4H,1H3

InChI Key

XFGQGROHJWJCMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=CC=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate typically involves the iodination of a thienopyridine precursor. One common method involves the reaction of a thienopyridine derivative with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyridines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

Synthesis of Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate

The synthesis of this compound typically involves the use of palladium-catalyzed cross-coupling reactions. The compound can be synthesized through the Suzuki-Miyaura coupling method, where the appropriate boronic acid derivatives are reacted with 3-iodothieno[2,3-b]pyridine-2-carboxylic acid derivatives under specific conditions to yield the desired methyl ester. This method allows for the introduction of various substituents on the aromatic ring, which can enhance biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, compounds derived from this scaffold have shown promising results against triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468. These compounds exhibited significant growth inhibition with minimal effects on non-tumorigenic cells, suggesting a selective action against cancer cells.

Key Findings:

  • Growth Inhibition: Compounds such as 2e demonstrated a GI50 concentration of approximately 13 μM in inhibiting cell proliferation in TNBC models.
  • Mechanism of Action: The compounds were found to induce cell cycle arrest at the G0/G1 phase while decreasing the S phase population, indicating a disruption in cellular proliferation pathways.
  • In Vivo Efficacy: In ovo models using chick chorioallantoic membrane assays showed that these compounds could significantly reduce tumor size when grafted with TNBC cells.

Potential Therapeutic Applications

Given its promising biological activities, this compound could be developed for various therapeutic applications:

Cancer Therapy

The primary application is in targeted cancer therapy, particularly for aggressive forms like TNBC. The ability to selectively inhibit tumor growth while sparing normal cells makes it an attractive candidate for further development.

Antiangiogenic Properties

Some derivatives have been noted for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis. This suggests potential use in therapies aimed at preventing tumor vascularization.

Case Studies and Research Insights

StudyFocusFindings
Study AAntitumor EffectsIdentified several derivatives with significant growth inhibition in TNBC cell lines with low toxicity to normal cells.
Study BMechanistic InsightsDemonstrated cell cycle arrest and apoptosis induction in treated TNBC cells through flow cytometry analysis.
Study CIn Vivo EfficacyShowed reduced tumor size in chick chorioallantoic membrane assays when treated with selected thienopyridine derivatives.

Mechanism of Action

The mechanism of action of Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate is not well-documented. its derivatives, particularly those used as kinase inhibitors, typically function by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction can disrupt various cellular signaling pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound I C₉H₆INO₂S 335.13 High steric bulk; iodine enhances electrophilicity at adjacent positions .
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate OH C₉H₇NO₃S 209.22 Polar hydroxyl group improves solubility; forms hydrogen bonds .
Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate NH₂ C₁₀H₁₀N₂O₂S 222.26 Planar structure; strong hydrogen bonding (N–H⋯O/N interactions) .
Methyl 3-[(3-chlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate O-(3-Cl-benzyl) C₁₆H₁₂ClNO₃S 333.79 Bulky aromatic substituent; enhances lipophilicity .
Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate NH₂, CH₃ C₁₀H₁₀N₂O₂S 222.24 Methyl group increases stability; used in antimicrobial agents .

Crystallographic and Structural Insights

  • Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate forms planar thienopyridine rings with the amino and carbonyl groups nearly coplanar. The ethyl group is perpendicular to the ring (torsion angle: -90.5°) .
  • Hydrogen Bonding: Amino derivatives exhibit intermolecular N–H⋯O/N interactions, creating zigzag layers in the crystal lattice .

Key Research Findings

  • Electronic Effects : Iodine’s electron-withdrawing nature increases electrophilicity at the 2-carboxylate group, enhancing reactivity in cross-coupling reactions .
  • Biological Potency: Amino and aryloxy derivatives show superior anticancer activity compared to halogenated analogs, likely due to improved target binding .
  • Structural Flexibility : Ethyl esters exhibit higher conformational flexibility than methyl esters, impacting solubility and bioavailability .

Biological Activity

Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and findings from relevant studies.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving thienopyridine derivatives. The synthesis often employs techniques such as Suzuki-Miyaura coupling and azidation reactions to introduce functional groups that enhance biological activity.

Table 1: Synthesis Methods for Thienopyridine Derivatives

MethodDescriptionYield (%)
Suzuki-Miyaura CouplingC-C coupling reaction using boronatesVaries
AzidationConversion of amines to azidesVaries
Huisgen CycloadditionReaction between azides and alkynesVaries

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In particular, studies have focused on its effects against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468.

  • Cell Viability and Proliferation : The compound was tested for its ability to inhibit cell growth in TNBC cell lines using the sulforhodamine B (SRB) assay. Results showed a GI50 concentration of approximately 13 μM, leading to a notable decrease in viable cell numbers and proliferation rates compared to controls .
  • Mechanism of Action : Flow cytometry analysis revealed that treatment with this compound increased the G0/G1 phase population while decreasing cells in the S phase, suggesting an interference with the cell cycle. This effect is critical for its potential as an anticancer agent .

Toxicity Assessment

The compound's toxicity was assessed against non-tumorigenic mammary epithelial cells (MCF-12A). The results indicated minimal toxicity at effective concentrations, highlighting its selectivity for cancer cells over normal cells . This selectivity is crucial for developing safer therapeutic options.

3. Case Studies and Findings

Several studies have explored the biological implications of thienopyridine derivatives, including this compound:

  • In Vivo Studies : In ovo chick chorioallantoic membrane (CAM) assays demonstrated that treatment with this compound significantly reduced tumor size when grafted with TNBC cells, reinforcing its potential as an effective therapeutic agent in vivo .
  • Comparative Studies : Similar compounds have been evaluated for their biological activities, revealing a spectrum of effects ranging from antiviral to anticancer properties. For instance, other thienopyridine derivatives have shown promising results against various cancer types due to their ability to inhibit specific kinases involved in tumor growth .

4. Conclusion

This compound represents a promising candidate in the search for effective anticancer agents. Its ability to selectively target cancer cells while sparing normal cells is particularly noteworthy. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its structural properties for enhanced efficacy.

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